molecular formula C12H14ClNO3 B3011705 Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate CAS No. 38285-83-5

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate

Cat. No.: B3011705
CAS No.: 38285-83-5
M. Wt: 255.7
InChI Key: RAYMRSKOBCCGSX-UHFFFAOYSA-N
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Description

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is a synthetic α-ketoester derivative featuring a butyl ester group, a 4-chlorophenyl-substituted amino moiety, and a 2-oxoacetate backbone. This compound is structurally characterized by the presence of a chlorinated aromatic ring, which enhances its electronic and steric properties compared to non-halogenated analogs. It is primarily utilized as a pharmaceutical intermediate or research chemical in medicinal chemistry and organic synthesis .

The synthesis of this compound is inferred from analogous procedures for methyl and ethyl esters. For instance, methyl 2-(4-chlorophenyl)-2-oxoacetate (5q) is synthesized via a general protocol involving 2-(4-chlorophenyl)-2-oxoacetaldehyde, Bu₄NI, and TBHP in methanol under heating . Similarly, butyl esters like butyl 2-(4-methoxyphenyl)-2-oxoacetate are isolated via silica gel chromatography, suggesting comparable purification methods for the target compound .

Properties

IUPAC Name

butyl 2-(4-chloroanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-3-8-17-12(16)11(15)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMRSKOBCCGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate typically involves the reaction of butyl chloroformate with 4-chloroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

    Reaction of Butyl Chloroformate with 4-Chloroaniline:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Cl, Br, F) increase electrophilicity and binding affinity in biological systems compared to methoxy groups .
  • Chlorine’s electron-withdrawing nature enhances stability and reactivity in nucleophilic substitutions .

Ester Group Modifications

The ester group (methyl, ethyl, butyl) influences solubility, bioavailability, and synthetic yield:

Compound Ester Group Yield Application Reference
Methyl 2-(4-chlorophenyl)-2-oxoacetate Methyl ~68% Intermediate for triazole derivatives
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Ethyl N/A Pharmaceutical intermediate (ISO 9001)
This compound Butyl N/A Research chemical; API precursor

Key Observations :

  • Methyl esters are typically synthesized in higher yields due to simpler purification protocols .

Physicochemical Properties

  • Methyl 2-(4-fluorophenyl)-2-oxoacetate : Aromatic protons resonate at δ 8.17–8.06 ppm, with fluorine coupling observed at δ -101.07 ppm .
  • Methyl 2-(4-chlorophenyl)-2-oxoacetate : Aromatic signals at δ 7.91–7.66 ppm, consistent with electron-deficient chlorinated rings .
  • Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: LCMS and NMR confirm structural integrity, with methoxy groups influencing electron density .

Biological Activity

Introduction

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C11H12ClN O3
  • Molecular Weight : 241.67 g/mol

The presence of the 4-chlorophenyl group is significant as it may influence the compound's biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

  • Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophiles in cellular environments, which can lead to enzyme inhibition or modification of cellular components.
  • Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures have shown inhibitory effects on specific enzymes, such as phospholipase A2 (PLA2), which plays a role in inflammatory processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The compound's effectiveness may be linked to its structural features, particularly the chlorophenyl moiety, which enhances its lipophilicity and membrane permeability.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. The following findings summarize its effects:

  • Cell Viability Assays : MTT assays demonstrated that this compound significantly reduces cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent cytotoxicity.
Cell LineIC50 Value (µM)Reference
MCF715
A54920

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl group or the butyl chain can significantly alter its potency and selectivity. For example:

  • Substitution Effects : Studies have shown that replacing the chlorine atom with other halogens can either enhance or diminish activity against specific targets. The introduction of electron-withdrawing groups at the para position has been associated with increased inhibitory activity against PLA2 enzymes .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of α-ketoamide derivatives, including this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a similar scaffold demonstrated enhanced activity against cancer cells by inducing apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for developing new antimicrobial agents .

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